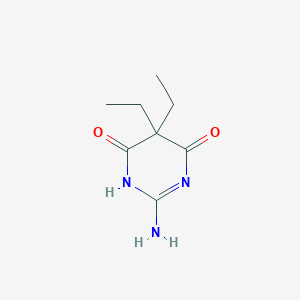
3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide
Descripción general
Descripción
3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Aplicaciones Científicas De Investigación
3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been investigated for its potential as a kinase inhibitor, which could lead to the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including protein kinases, which play a crucial role in the growth and survival of cancer cells. By inhibiting these enzymes, this compound can disrupt the signaling pathways that promote cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in normal cells. However, it can cause cell cycle arrest and induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the research on 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide. One potential direction is to investigate its potential as a kinase inhibitor for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to determine the optimal administration route and dosage for this compound in vivo. Finally, more research is needed to understand the exact mechanism of action of this compound and to identify potential drug targets that could lead to the development of new cancer therapies.
Propiedades
IUPAC Name |
3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-20-8-4-7-15-12(18)11-16-10-6-3-2-5-9(10)13(19)17(11)14/h2-3,5-6H,4,7-8,14H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVYCQCXYYPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380244 | |
| Record name | 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
646497-32-7 | |
| Record name | 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]tryptophan](/img/structure/B1659260.png)
![3-[2-[[3-[(3-Ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B1659261.png)

![3-(4-bromophenyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1659264.png)
![1-[(Ethanesulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1659266.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1659267.png)

![2-Chloro-5-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B1659271.png)
![6-[(Naphthalen-2-yl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B1659272.png)
![1-Methoxy-3-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene](/img/structure/B1659274.png)
![1-Butan-2-yl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659276.png)

![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene](/img/structure/B1659279.png)
![1-Chloro-4-[3-(4-ethoxyphenoxy)propylsulfanyl]benzene](/img/structure/B1659283.png)